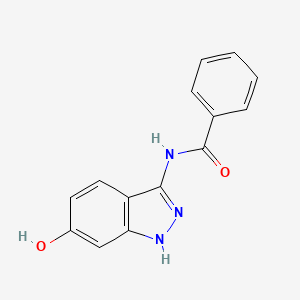![molecular formula C10H6Cl2N4 B11866330 5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11866330.png)
5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique triazoloquinazoline structure, which imparts distinct chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5,8-dichloroquinazoline with methyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazoloquinazoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The triazoloquinazoline core can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can be further explored for their potential biological activities.
Applications De Recherche Scientifique
5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline has
Propriétés
Formule moléculaire |
C10H6Cl2N4 |
|---|---|
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
5,8-dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C10H6Cl2N4/c1-5-13-9-7-3-2-6(11)4-8(7)14-10(12)16(9)15-5/h2-4H,1H3 |
Clé InChI |
FHNRCQZKEWKOHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=N1)C3=C(C=C(C=C3)Cl)N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



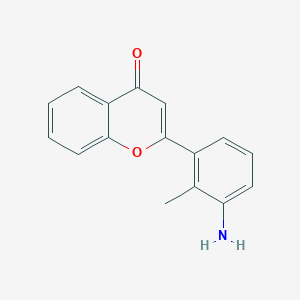

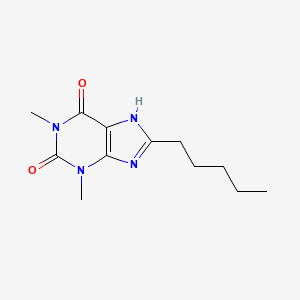
![1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine](/img/structure/B11866276.png)
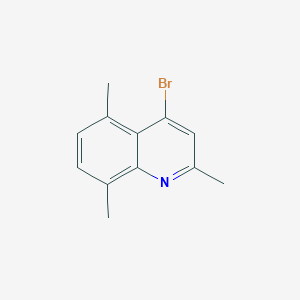

![2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11866292.png)
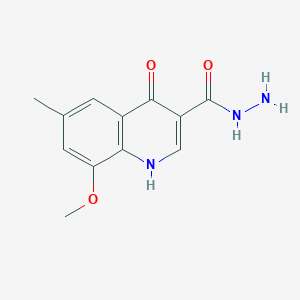
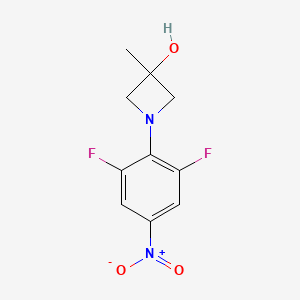

![2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one](/img/structure/B11866315.png)

